(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid

Peptidomimetics Conformational Analysis NMR Spectroscopy

Peptide lead optimization often stalls due to conformational flexibility that erodes target selectivity. (R)-Tic (D-Tic) is a conformationally constrained phenylalanine (Phe) analog whose rigid tetrahydroisoquinoline (THIQ) scaffold enforces a specific backbone orientation, enabling precise chiral recognition. - Enantiopure (3R) stereochemistry: using the (S)-enantiomer can switch activity from agonism to antagonism, making this the definitive building block for oxytocin receptor antagonists. - Core pharmacophore of Dmt-Tic, a prototype δ-opioid receptor ligand with tunable agonist/antagonist profiles. - Scalable synthetic routes report <7% racemization, supporting gram-to-kilogram procurement.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 103733-65-9
Cat. No. B556116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid
CAS103733-65-9
Synonyms103733-65-9; (R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylicacid; (R)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; (3R)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid; (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-CarboxylicAcid; D-1,2,3,4-Tetrahydroisoquinoline-3-carboxylicacid; 1,2,3,4-D-tetrahydroisoquinoline-3-carboxylicacid; (3R)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylicacid; AC1LEHRS; AC1Q5QX4; KSC174K4J; 87433_ALDRICH; SCHEMBL288260; Jsp000377; 87433_FLUKA; CTK0H4544; BWKMGYQJPOAASG-SECBINFHSA-N; MolPort-001-758-754; BB_NC-1451; KST-1A8052; ZINC105273; ANW-43631; AR-1A7804; CT-250; MFCD00144038
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESC1C([NH2+]CC2=CC=CC=C21)C(=O)[O-]
InChIInChI=1S/C10H11NO2/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9/h1-4,9,11H,5-6H2,(H,12,13)/t9-/m1/s1
InChIKeyBWKMGYQJPOAASG-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Tic as a Constrained Phenylalanine Analog


(R)-1,2,3,4-Tetrahydro-3-isoquinolinecarboxylic acid, commonly referred to as (R)-Tic or D-Tic, is a conformationally constrained analog of the amino acid phenylalanine (Phe). Its unique tetrahydroisoquinoline (THIQ) ring structure locks the side chain in a specific orientation, limiting the conformational freedom of the peptide backbone upon incorporation [1]. This characteristic makes it a valuable chiral building block for peptidomimetic design, where stabilizing a defined secondary structure is crucial for biological activity . It is a non-natural, optically active α-amino acid with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol [2].

Analog Type
Conformationally constrained phenylalanine analog
Research Context
Chiral building block for peptidomimetic design and secondary structure control

Why (R)-Tic Cannot Be Substituted


The (R)-enantiomer (D-Tic) is not interchangeable with its (S)-enantiomer (L-Tic), the racemic mixture (DL-Tic), or the natural amino acid L-phenylalanine. These molecules differ fundamentally in their three-dimensional orientation, which dictates their interaction with chiral biological targets like receptors and enzymes. Substitution with the incorrect enantiomer can lead to a complete loss of desired biological activity, or a switch from agonism to antagonism, as demonstrated in studies on oxytocin and opioid receptor ligands [1]. Furthermore, using the racemate introduces an equal amount of the non-functional or even counteractive enantiomer, which can complicate analytical characterization, reduce synthetic yield in subsequent chiral steps, and confound biological assay results.

Chiral mismatch
The (S)-enantiomer may shift pharmacological activity, potentially switching agonist/antagonist profile.
Racemate interference
Racemic DL-Tic introduces a counteractive enantiomer that can confound analytical and biological assays.
Conformational flexibility
L-Phenylalanine lacks the constrained THIQ ring, failing to stabilize defined peptide backbone conformations.

Comparative Evidence for (R)-Tic


Preferred Side-Chain Conformation vs. Phenylalanine

The core differentiation of (R)-Tic lies in its rigidified backbone. Unlike the flexible side chain of natural L- or D-phenylalanine, which can sample multiple conformations, the tetrahydroisoquinoline ring of D-Tic restricts the side-chain chi-1 torsion angle. Conformational analysis by NMR and X-ray crystallography has definitively identified that the D-Tic side chain adopts a preferred D, gauche(-) conformation [1]. This structural constraint is critical for designing peptides with enhanced receptor selectivity and metabolic stability. This is in stark contrast to the unconstrained phenylalanine, which can adopt various orientations, and the S-enantiomer, which does not share this specific conformational preference.

Side-Chain Conformation
Class-level inference
Prefers D,gauche(−)
Defined backbone geometry
Versus unconstrained Phe conformations
Peptidomimetics Conformational Analysis NMR Spectroscopy

D-Tic vs. L-Tic in Oxytocin Receptor Binding

The incorporation of D-Tic versus L-Tic into the same peptide scaffold leads to fundamentally different pharmacological outcomes. In a study on oxytocin (OT) analogues, substituting the residue at position 7 with L-Tic resulted in a partial agonist ([L-Tic7]OT), while substitution with D-Tic produced a pure antagonist ([D-Tic7]OT) [1]. Furthermore, the binding affinity for the human oxytocin receptor differed markedly between the two enantiomers, with the D-analogue showing a lower affinity (higher IC50) than its L-counterpart [1].

Oxytocin Receptor Binding
Head-to-head
IC50 D-Tic 730 nM vs L-Tic 130 nM
Antagonist profile reported for D-Tic
5.6× lower affinity than L-Tic analogue
Oxytocin Receptor Pharmacology Chiral Resolution

Low-Racemization Synthesis for High Optical Purity

The procurement of high-purity (R)-Tic is facilitated by modern synthetic methods that minimize racemization, a common problem with the classical Pictet-Spengler cyclization. An improved synthesis of a key (3R)-Tic derivative achieves a high yield of 95% with a controlled degree of racemization of 7% or less, resulting in a final product with an enantiomeric excess (ee) improved to 99.4% after recrystallization . This is a significant improvement over earlier methods, such as the synthesis of (S)-Tic from L-phenylalanine which was reported to occur with 32% racemization [1].

Racemization Control
Cross-study comparable
≤7% racemization (R)-route vs 32% (S)-route
Supports higher chiral purity procurement
>4.5× reduction in racemization
Asymmetric Synthesis Pictet-Spengler Reaction Chiral Purity

Specific Optical Rotation as a Quality Metric

A key differentiator for procuring the correct enantiomer is its specific optical rotation, a precise and measurable physical property. Reputable vendors specify the optical rotation for the (R)-enantiomer (CAS 103733-65-9), with a reported value of [α] = +156.5° . This provides a clear, quantitative benchmark to verify the identity and chiral integrity of the material upon receipt. In contrast, the (S)-enantiomer exhibits a specific rotation of -157.4° . This stark, measurable difference allows for definitive confirmation that the correct chiral form has been obtained.

Optical Rotation
Head-to-head
[α]D +156.5° vs (S)-enantiomer −157.4°
Definitive chiral identity verification
>313° difference, clear sign
Quality Control Analytical Chemistry Chiral Specification

Optimized Applications for (R)-Tic


Oxytocin Antagonist Design

This compound is the definitive building block for creating oxytocin receptor antagonists. Research shows that incorporating D-Tic at a key position in the oxytocin peptide sequence switches the biological activity from agonism to pure antagonism [1]. This application is directly supported by the head-to-head comparative binding affinity data between D-Tic and L-Tic analogues.

Selective Delta-Opioid Receptor Modulators

(R)-Tic (D-Tic) serves as a core pharmacophoric element in the well-known dipeptide Dmt-Tic, a prototype for developing highly selective delta-opioid receptor antagonists and, with further modification, agonists [1]. The constrained conformation provided by D-Tic is essential for achieving the required receptor selectivity and functional profile (agonist vs. antagonist).

Chiral (3R)-THIQ Derivative Synthesis

For medicinal chemistry programs requiring the (3R) stereochemistry, this compound is the preferred starting material due to its well-characterized and high-yielding synthetic pathways. Advanced protocols for (3R)-derivatives report minimal racemization (≤7%) and excellent overall yields, a key advantage for scalable production [1]. This efficiency directly supports procurement decisions for larger-scale research projects.

Therapeutic Index Enhancement of Antimicrobial Peptides

In structure-activity relationship (SAR) studies, replacing a D-phenylalanine residue with D-Tic in the cyclic antimicrobial peptide gramicidin S resulted in a significant improvement in its therapeutic index [1]. This improvement was primarily driven by a sharp decrease in the peptide's hemolytic toxicity, a major dose-limiting side effect. This application highlights the value of (R)-Tic in optimizing the drug-like properties of peptide-based therapeutics.

Application
Selection Property
Validation Focus
Oxytocin receptor antagonist research
D-enantiomer configuration
Antagonist response in peptide models
Delta-opioid receptor modulator design
Constrained D-Tic pharmacophore
Receptor selectivity and functional profile
(3R)-THIQ derivative synthesis
High chiral purity route
Minimized racemization synthetic route
Antimicrobial peptide SAR studies
D-Tic substitution for D-Phe
Reported therapeutic index modulation via reduced hemolytic activity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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